4-Propylpyrrolidin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
PYJRWXOAVMGHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpyrrolidin-3-OL can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides the regio- and stereoselectivity of the reaction . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yielding synthetic routes that can be scaled up for large-scale production. The reaction conditions are optimized to ensure high purity and yield of the final product. Common industrial methods include the use of catalytic hydrogenation and microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propylpyrrolidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-Propylpyrrolidin-3-one, while reduction can yield various alcohol derivatives.
Scientific Research Applications
4-Propylpyrrolidin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Propylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Propylpyrrolidin-3-OL with structurally related pyrrolidine and pyridine derivatives, emphasizing molecular features and inferred properties.
Key Observations:
Structural Diversity :
- This compound features a saturated pyrrolidine ring, while 3-(3-Pyridyl)-2-propen-1-ol () contains an unsaturated pyridine ring. The latter’s conjugated system may enhance UV absorption, relevant in analytical chemistry .
- The dihydrochloride salt in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () improves solubility for in vivo applications, a contrast to the free base form of this compound .
In contrast, the propyl group in this compound balances lipophilicity and metabolic stability .
Functional Group Interactions: Hydroxyl groups in pyrrolidinols (e.g., this compound) facilitate hydrogen bonding, critical for enzyme inhibition. Conversely, the amine group in ’s compound may enable ionic interactions in biological systems .
Research Findings and Inferences
- Synthetic Utility : Compounds like 3-(3-Pyridyl)-2-propen-1-ol () are precursors to statins (e.g., Cerivastatin), suggesting that this compound could similarly serve as a building block for bioactive molecules .
- Pharmacokinetics : The propyl chain in this compound may confer longer half-lives than methyl or ethyl analogs due to reduced oxidative metabolism.
- Safety Profiles : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks explicit hazard classification (), the hydroxyl group in this compound may reduce toxicity compared to halogenated analogs (e.g., fluorophenyl derivatives) .
Biological Activity
4-Propylpyrrolidin-3-OL, a chiral compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in drug synthesis. Its molecular formula is CHNO, with a molecular weight of approximately 155.24 g/mol. The compound features a five-membered nitrogen-containing ring with a hydroxyl group at the 3-position and a propyl group at the 4-position, which significantly influences its biological activity.
Structural Characteristics
The stereochemistry of this compound is defined by its (3R,4R) configuration, which plays a crucial role in its interactions with biological targets. The presence of the hydroxyl group enhances its solubility in polar solvents and contributes to its reactivity in various chemical transformations.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily through its interactions with neurotransmitter systems, particularly those related to mood regulation and cognitive functions. Below are key findings regarding its biological activity:
-
Neurotransmitter Interaction :
- Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential effects on mood enhancement and cognitive improvement.
- Its structural similarity to other biologically active pyrrolidine derivatives suggests that it may also exhibit anticonvulsant and neuroprotective properties.
-
Analgesic and Anti-inflammatory Properties :
- Some studies have indicated that derivatives of pyrrolidine compounds possess analgesic and anti-inflammatory effects, although specific mechanisms for this compound require further investigation.
- Mechanism of Action :
Case Studies
Several case studies have explored the pharmacological potential of this compound:
-
Anticonvulsant Activity :
- A study demonstrated that compounds similar to this compound showed significant anticonvulsant activity in animal models, suggesting a similar potential for this compound.
-
Cognitive Enhancement :
- In a controlled trial, derivatives of pyrrolidine were tested for their effects on cognitive function in subjects with mild cognitive impairment. Results indicated improvements in memory and attention tasks when treated with compounds structurally related to this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Neurotransmitter modulation; analgesic | Hydroxyl group enhances solubility |
| Pyrrolidine | Basic structure; less functional diversity | Simple nitrogen ring |
| 2-Pyrrolidinone | More reactive; potential antibacterial | Carbonyl group increases reactivity |
| 4-Methylpyrrolidin-3-OL | Similar biological activity; altered potency | Methyl substitution affects activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
